Morniflumate, chemically known as 2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-pyridinecarboxylic acid morpholin-4-ylethyl ester, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. [] It is the ß-morpholinoethyl ester of Niflumic acid. [, , ] Primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties, Morniflumate is frequently employed in scientific research to investigate inflammatory processes and pain management strategies. [, , , , ]
Morniflumate is synthesized through several methods, primarily involving the esterification of niflumic acid. One notable process includes the reaction of niflumic acid with N-(β-chloroethyl)morpholine in isopropanol under reflux conditions, yielding morniflumate hydrochloride with a yield of approximately 37% .
A more efficient two-step synthesis method involves:
The processes described allow for higher yields and simpler procedures compared to previous methods.
Morniflumate features a complex molecular structure characterized by:
Morniflumate participates in various chemical reactions typical for NSAIDs:
The primary mechanism of action for morniflumate involves:
Morniflumate exhibits several notable physical and chemical properties:
These properties influence its formulation and therapeutic applications.
Morniflumate has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2